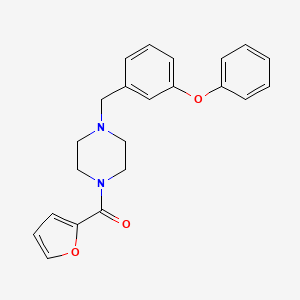![molecular formula C17H20N2O B6634679 [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol](/img/structure/B6634679.png)
[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol, also known as ADAM, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADAM is a complex molecule that has a unique structure, which makes it a promising candidate for a variety of research applications.
科学的研究の応用
[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol has been studied extensively for its potential applications in scientific research. One of the most promising applications of [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol is in the field of neuroscience. [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol has been shown to selectively label the serotonin transporter (SERT) in the brain, which is a key target for the treatment of depression and anxiety disorders. [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol has also been used to study the role of SERT in the development of drug addiction and to investigate the effects of drugs on SERT function.
作用機序
The mechanism of action of [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol involves the binding of the molecule to the SERT protein in the brain. [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol binds to the same site as serotonin, which allows it to selectively label the SERT protein. This binding also blocks the uptake of serotonin by the SERT protein, which can lead to changes in neurotransmitter levels in the brain.
Biochemical and physiological effects:
[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol has been shown to have a number of biochemical and physiological effects in the brain. These effects include changes in neurotransmitter levels, alterations in synaptic plasticity, and changes in gene expression. [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of using [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol in lab experiments is its selectivity for the SERT protein. This allows researchers to study the role of SERT in a variety of physiological and pathological conditions. However, there are also limitations to using [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol in lab experiments. For example, [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol has a relatively short half-life in the body, which can make it difficult to use in long-term studies. Additionally, [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol has a high affinity for the SERT protein, which can lead to non-specific binding in some experimental conditions.
将来の方向性
There are several future directions for research on [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol. One area of interest is the development of new imaging techniques that can be used to visualize the SERT protein in the brain. This could lead to a better understanding of the role of SERT in psychiatric disorders and the development of new treatments for these conditions. Another area of interest is the development of new compounds that can selectively target other neurotransmitter transporters in the brain. This could lead to the development of new treatments for a variety of neurological and psychiatric disorders. Finally, there is a need for more research on the long-term effects of [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol on the brain and body, particularly in the context of chronic drug use.
合成法
The synthesis of [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol involves several steps, including the formation of the indene ring, the introduction of the amine group, and the attachment of the phenylmethanol group. The most commonly used method for synthesizing [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol is the reductive amination of 3-nitrobenzaldehyde with 3-aminoindan followed by reduction with sodium borohydride. This method has been optimized to produce high yields of [3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol with high purity.
特性
IUPAC Name |
[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-16-9-17(15-7-2-1-6-14(15)16)19-10-12-4-3-5-13(8-12)11-20/h1-8,16-17,19-20H,9-11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGMWEXKXHWDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1NCC3=CC(=CC=C3)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)
![4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B6634602.png)
![N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)


![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)
![2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B6634634.png)
![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)

![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)
![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)


![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)